(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo nonane derivatives often involves multi-step chemical processes, including the formation of bicyclic units and the introduction of functional groups specific to the compound's intended biological or chemical activity. For instance, Garrison et al. (1996) described the synthesis and class III antiarrhythmic activity of novel 3,7-diheterabicyclo[3.3.1]nonanes, showcasing the complexity and the potential therapeutic applications of such compounds (Garrison et al., 1996).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the X-ray diffraction analysis of certain diazabicyclo[3.3.1]nonane derivatives has revealed the presence of a bicyclic unit in a chair-chair conformation, highlighting the importance of structural analysis in understanding the compound's chemical behavior and potential biological activity (Garrison et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo nonane derivatives includes their ability to undergo various chemical transformations, potentially leading to a wide range of biological activities. The study by Nikit-skaya et al. (1965) on the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane showcases the type of chemical reactions these compounds can undergo, including cyclization and reduction steps, to achieve the desired structural features (Nikit-skaya et al., 1965).
properties
IUPAC Name |
[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c28-18(15-3-6-16(7-4-15)27-13-22-23-24-27)26-11-14-2-5-17(26)12-25(10-14)19-20-8-1-9-21-19/h1,3-4,6-9,13-14,17H,2,5,10-12H2/t14-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDICASYOJKHII-WMLDXEAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC=C(C=C3)N4C=NN=N4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=C(C=C3)N4C=NN=N4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane |
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